molecular formula C15H24 B1242823 (-)-Germacrene A CAS No. 28387-44-2

(-)-Germacrene A

Cat. No. B1242823
CAS RN: 28387-44-2
M. Wt: 204.35 g/mol
InChI Key: XMRKUJJDDKYUHV-SDFJSLCBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-germacrene A is a germacrene A. It is an enantiomer of a (+)-germacrene A.

Scientific Research Applications

Conformational Analysis

  • Conformational Studies : Germacrene A, an intermediate in sesquiterpene biosynthesis, has been isolated and characterized in various conformations. Studies have shown that it exists as three distinguishable conformational isomers, which are important for understanding its biochemical roles and reactions (Faraldos et al., 2007).

Biochemical and Evolutionary Significance

  • Biochemical Evolution : Research on Germacrene A Oxidase (GAO) in the Asteraceae family has highlighted its role in oxidizing germacrene A to germacrene A acid, a process that is evolutionarily conserved. This has implications for understanding the biochemical pathways and evolution of sesquiterpene lactones (Nguyen et al., 2010).

Role in Sesquiterpene Biosynthesis

  • Precursor in Sesquiterpene Synthesis : Germacrene D, closely related to germacrene A, has been studied as a precursor in the biosynthesis of various sesquiterpene hydrocarbons. These investigations provide insights into the complex pathways and mechanisms of sesquiterpene formation in plants (Bülow & Konig, 2000).

Chemical and Isotope Studies

  • Chemical and Isotope Analysis : Isotope labeling experiments have been used to address the chemistry of germacrene A. These studies are crucial for understanding its structural properties and the mechanisms of its rearrangement reactions in nature (Rinkel & Dickschat, 2019).

Engineering and Production

  • Microbial Production and Engineering : There is significant interest in the microbial production of germacrene A, due to its precursor role in valuable compounds like β-elemene. Advances in metabolic engineering and the use of microbial platforms like Escherichia coli have been explored for efficient production (Zhang et al., 2021); (Hu et al., 2017).

Biosynthetic Studies

  • Biosynthesis Research : Studies on the biosynthesis of germacrene A carboxylic acid in chicory roots have provided insights into the enzymatic processes involved in sesquiterpene lactone biosynthesis. This includes the discovery of specific hydroxylase and dehydrogenase enzymes (de Kraker et al., 2001).

  • Intermediate Role in Catalysis : Germacrene A has been demonstrated as an intermediate in the synthesis of other sesquiterpenes, highlighting its central role in sesquiterpene synthase catalysis (Rising et al., 2000).

properties

CAS RN

28387-44-2

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(1E,5E,8S)-1,5-dimethyl-8-prop-1-en-2-ylcyclodeca-1,5-diene

InChI

InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h6,9,15H,1,5,7-8,10-11H2,2-4H3/b13-6+,14-9+/t15-/m0/s1

InChI Key

XMRKUJJDDKYUHV-SDFJSLCBSA-N

Isomeric SMILES

C/C/1=C\CC/C(=C/C[C@H](CC1)C(=C)C)/C

SMILES

CC1=CCCC(=CCC(CC1)C(=C)C)C

Canonical SMILES

CC1=CCCC(=CCC(CC1)C(=C)C)C

synonyms

germacrene A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(-)-Germacrene A
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Reactant of Route 5
(-)-Germacrene A
Reactant of Route 6
(-)-Germacrene A

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